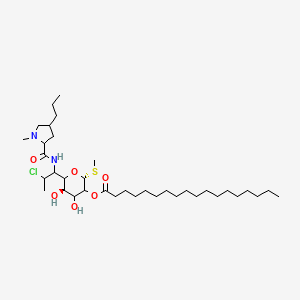

Clindamycin Stearate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clindamycin Stearate is an impurity of Clindamycin Palmitate, is a semi-synthetic antibiotic with high bioavailability.

作用机制

- Its role is to inhibit protein synthesis by disrupting the transpeptidation reaction during early chain elongation .

- Depending on the organism, infection site, and drug concentration, clindamycin can exhibit either bacteriostatic or bactericidal effects .

- By interfering with ribosomal function, it decreases adherence of bacteria to host cells and enhances intracellular killing of organisms .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

生化分析

Biochemical Properties

Clindamycin Stearate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This interaction is crucial for its antibacterial activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial protein synthesis, which leads to the cessation of bacterial growth . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the 50S subunit of the bacterial ribosome, inhibiting the elongation process of protein synthesis . This results in premature termination of protein synthesis and bacterial growth inhibition .

Dosage Effects in Animal Models

High doses can lead to adverse effects, including antibiotic-associated colitis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes involved in protein synthesis in bacteria, leading to the inhibition of bacterial growth

Subcellular Localization

The subcellular localization of this compound is primarily at the bacterial ribosome where it exerts its antibacterial effects . It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis .

生物活性

Clindamycin stearate is a derivative of clindamycin, a lincosamide antibiotic known for its effectiveness against a variety of bacterial infections. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, efficacy in clinical settings, and resistance patterns.

Clindamycin acts primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, specifically to the 23S rRNA component. This binding interferes with the ribosome's ability to translate mRNA into proteins, which is crucial for bacterial growth and reproduction. While clindamycin is generally bacteriostatic (inhibiting growth), it can exhibit bactericidal effects under certain conditions, particularly against susceptible strains of bacteria .

Pharmacodynamics and Efficacy

The efficacy of this compound is influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Clindamycin is well-absorbed orally and reaches peak plasma concentrations within 1-2 hours after administration. Its half-life ranges from 2.5 to 3 hours in healthy individuals .

Table 1: Pharmacokinetic Parameters of Clindamycin

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (ng/ml) | 3667 ± 1070 |

| AUC0-t (ng.h/ml) | 13121 ± 6027 |

| tmax (h) | 0.67 (0.33 – 1.30) |

| t1/2 (h) | 3.0 ± 1.0 |

Clindamycin has demonstrated high in vitro activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . Clinical studies have shown that the cure rate for bacterial vaginosis (BV) with clindamycin can reach up to 82%, although actual clinical efficacy may be lower .

Clinical Applications

This compound is commonly used in treating skin and soft tissue infections, respiratory tract infections, and certain gynecological infections. Its application is particularly notable in patients who are allergic to penicillin or when penicillin-resistant strains are involved.

Case Study: Efficacy in Bacterial Vaginosis

A randomized controlled trial investigated the efficacy of vaginal clindamycin cream compared to placebo in women with BV. The study found an initial cure rate of approximately 74% in the clindamycin group versus 62.5% in the placebo group after treatment . Follow-up indicated that only 48% remained BV-free after one year, highlighting the need for improved treatment regimens.

Resistance Patterns

Resistance to clindamycin often arises due to modifications in the antibiotic's binding site on the ribosome or through methylation processes affecting rRNA . The MLSB phenotype (macrolide-lincosamide-streptogramin B) is a common resistance mechanism observed in Staphylococcus species.

Table 2: Resistance Mechanisms

| Mechanism | Description |

|---|---|

| rRNA Methylation | Modification of specific nucleotides in rRNA |

| Ribosomal Protein Alteration | Changes in ribosomal proteins affecting binding |

| Cross-resistance | Overlap with macrolides and streptogramins |

属性

CAS 编号 |

1123211-70-0 |

|---|---|

分子式 |

C36H67ClN2O6S |

分子量 |

691.4 g/mol |

IUPAC 名称 |

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate |

InChI |

InChI=1S/C36H67ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-29(40)44-34-32(42)31(41)33(45-36(34)46-5)30(26(3)37)38-35(43)28-24-27(22-7-2)25-39(28)4/h26-28,30-34,36,41-42H,6-25H2,1-5H3,(H,38,43)/t26-,27+,28-,30+,31+,32-,33+,34+,36+/m0/s1 |

InChI 键 |

QYWAENWZQGVWKH-DKTQTCLQSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-octadecanoate |

产品来源 |

United States |

Q1: What is Clindamycin Stearate and how was it identified in Clindamycin Palmitate Hydrochloride?

A1: this compound is an impurity identified in Clindamycin Palmitate Hydrochloride drug substances. Researchers utilized High Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MSn) to separate and identify ten impurities, including this compound []. This technique allowed for the characterization of the compound based on its fragmentation pattern and mass-to-charge ratio, ultimately enabling structural elucidation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。